Carbamic acid, N-[(3R,4S)-tetrahydro-3-methyl-2H-pyran-4-yl]-, phenylmethyl ester, rel-
Overview
Description
Carbamic acid, N-[(3R,4S)-tetrahydro-3-methyl-2H-pyran-4-yl]-, phenylmethyl ester, rel- is a complex organic compound with a unique structure that includes a tetrahydro-3-methyl-2H-pyran ring and a phenylmethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbamic acid, N-[(3R,4S)-tetrahydro-3-methyl-2H-pyran-4-yl]-, phenylmethyl ester, rel- typically involves the reaction of a suitable amine with carbon dioxide to form the corresponding carbamic acid, followed by esterification with a phenylmethyl group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include the preparation of starting materials, reaction optimization, and purification of the final product.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, N-[(3R,4S)-tetrahydro-3-methyl-2H-pyran-4-yl]-, phenylmethyl ester, rel- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution can result in various ester derivatives.
Scientific Research Applications
Carbamic acid, N-[(3R,4S)-tetrahydro-3-methyl-2H-pyran-4-yl]-, phenylmethyl ester, rel- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Carbamic acid, N-[(3R,4S)-tetrahydro-3-methyl-2H-pyran-4-yl]-, phenylmethyl ester, rel- involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and influencing biochemical processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- Carbamic acid, N-[(3R,4S)-tetrahydro-3-(hydroxymethyl)-2H-pyran-4-yl]-, 1,1-dimethylethyl ester
- Carbamic acid, N-[(3R,4S)-tetrahydro-3-(hydroxymethyl)-2H-pyran-4-yl]-, phenylmethyl ester
Uniqueness
Carbamic acid, N-[(3R,4S)-tetrahydro-3-methyl-2H-pyran-4-yl]-, phenylmethyl ester, rel- is unique due to its specific structural features, including the tetrahydro-3-methyl-2H-pyran ring and phenylmethyl ester group. These structural elements confer distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
benzyl N-[(3S,4R)-3-methyloxan-4-yl]carbamate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-11-9-17-8-7-13(11)15-14(16)18-10-12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3,(H,15,16)/t11-,13-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPCZQVCPPSYMRX-DGCLKSJQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCCC1NC(=O)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1COCC[C@H]1NC(=O)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201125154 | |
Record name | Carbamic acid, N-[(3R,4S)-tetrahydro-3-methyl-2H-pyran-4-yl]-, phenylmethyl ester, rel- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201125154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1638766-98-9 | |
Record name | Carbamic acid, N-[(3R,4S)-tetrahydro-3-methyl-2H-pyran-4-yl]-, phenylmethyl ester, rel- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1638766-98-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, N-[(3R,4S)-tetrahydro-3-methyl-2H-pyran-4-yl]-, phenylmethyl ester, rel- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201125154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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